Cas no 1172917-86-0 (4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide)

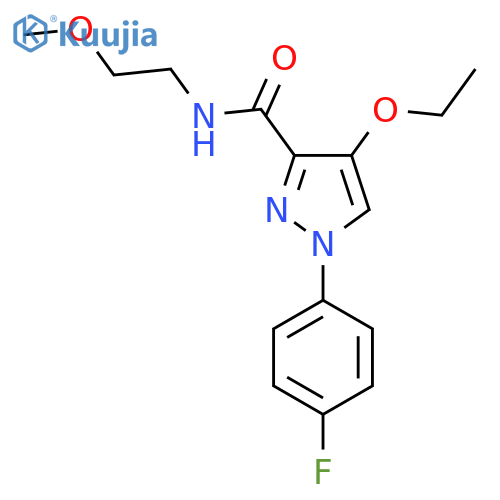

1172917-86-0 structure

商品名:4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide

- 1172917-86-0

- F5069-0167

- 4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)pyrazole-3-carboxamide

- VU0633137-1

- AKOS024494626

-

- インチ: 1S/C15H18FN3O3/c1-3-22-13-10-19(12-6-4-11(16)5-7-12)18-14(13)15(20)17-8-9-21-2/h4-7,10H,3,8-9H2,1-2H3,(H,17,20)

- InChIKey: WOOULYWYVQWPKD-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1)N1C=C(C(C(NCCOC)=O)=N1)OCC

計算された属性

- せいみつぶんしりょう: 307.13321961g/mol

- どういたいしつりょう: 307.13321961g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 7

- 複雑さ: 351

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 65.4Ų

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5069-0167-2μmol |

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide |

1172917-86-0 | 2μmol |

$85.5 | 2023-09-10 | ||

| Life Chemicals | F5069-0167-1mg |

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide |

1172917-86-0 | 1mg |

$81.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0167-4mg |

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide |

1172917-86-0 | 4mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0167-2mg |

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide |

1172917-86-0 | 2mg |

$88.5 | 2023-09-10 | ||

| Life Chemicals | F5069-0167-10mg |

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide |

1172917-86-0 | 10mg |

$118.5 | 2023-09-10 | ||

| Life Chemicals | F5069-0167-50mg |

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide |

1172917-86-0 | 50mg |

$240.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0167-100mg |

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide |

1172917-86-0 | 100mg |

$372.0 | 2023-09-10 | ||

| Life Chemicals | F5069-0167-5μmol |

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide |

1172917-86-0 | 5μmol |

$94.5 | 2023-09-10 | ||

| Life Chemicals | F5069-0167-10μmol |

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide |

1172917-86-0 | 10μmol |

$103.5 | 2023-09-10 | ||

| Life Chemicals | F5069-0167-5mg |

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide |

1172917-86-0 | 5mg |

$103.5 | 2023-09-10 |

4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide 関連文献

-

1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

1172917-86-0 (4-ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide) 関連製品

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量